REACTION_CXSMILES
|
Cl[CH:2]([O:4][CH2:5][CH2:6][CH2:7][CH3:8])[CH3:3].[NH:9]1[CH:13]=[N:12][CH:11]=[N:10]1>C(#N)C>[N:9]1([CH:2]([O:4][CH2:5][CH2:6][CH2:7][CH3:8])[CH3:3])[CH:13]=[N:12][CH:11]=[N:10]1
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
ClC(C)OCCCC
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
N1N=CN=C1
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Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give at once a precipitate
|
Type
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TEMPERATURE
|
Details
|
The mixture was refluxed for 2 hours
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Duration
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2 h
|
Type
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CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was treated with water
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The ethereal layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CN=C1)C(C)OCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |